
(S)-3,3-Difluoro-1-prolylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,3-Difluoro-1-prolylpyrrolidine is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of fluorine atoms in the molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluoro-1-prolylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable proline derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: The fluorinated intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.
Catalysis: Employing catalysts to enhance the yield and selectivity of the desired enantiomer.
Purification: Advanced purification techniques such as chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(S)-3,3-Difluoro-1-prolylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of difluorinated carboxylic acids.
Reduction: Production of difluorinated amines.
Substitution: Generation of various substituted pyrrolidines.
科学研究应用
(S)-3,3-Difluoro-1-prolylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-3,3-Difluoro-1-prolylpyrrolidine involves its interaction with specific molecular targets:
Binding Affinity: The fluorine atoms enhance the binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions.
Pathways: It may inhibit enzymes involved in metabolic pathways, thereby modulating biological processes.
相似化合物的比较
Similar Compounds
- (S)-3,3-Difluoro-1-pyrrolidinecarboxylic acid
- (S)-3,3-Difluoro-1-methylpyrrolidine
- (S)-3,3-Difluoro-1-ethylpyrrolidine
Uniqueness
(S)-3,3-Difluoro-1-prolylpyrrolidine stands out due to its specific chiral configuration and the presence of two fluorine atoms, which significantly influence its chemical and biological properties. This makes it a valuable compound for developing targeted therapies and advanced materials.
属性
分子式 |
C9H14F2N2O |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m0/s1 |
InChI 键 |
GGTLVSWIUUFZPF-ZETCQYMHSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)(F)F |
规范 SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


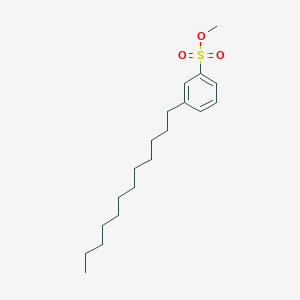

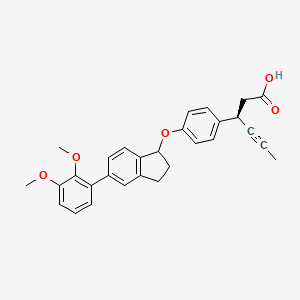
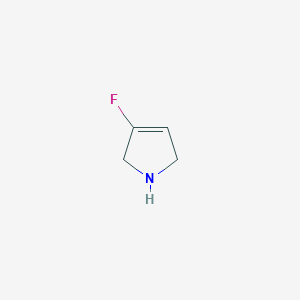
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)



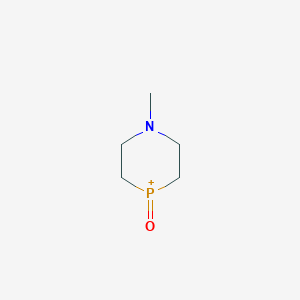
![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)
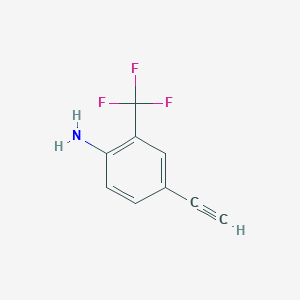
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
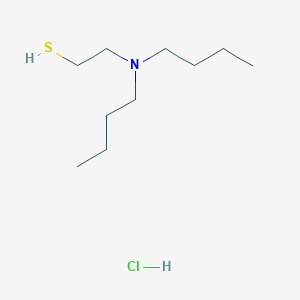
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
